D-Glucitol, reaction products with epichlorohydrin
Overview
Description
Preparation Methods
The synthesis of D-Glucitol, reaction products with epichlorohydrin involves the reaction of D-Glucitol with epichlorohydrin under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the opening of the epoxide ring of epichlorohydrin and its subsequent reaction with the hydroxyl groups of D-Glucitol. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product yield and purity .
Industrial production methods for this compound involve large-scale reactions in reactors equipped with temperature and pressure control systems. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through processes such as distillation or crystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
D-Glucitol, reaction products with epichlorohydrin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dimethyl sulfoxide, and controlled temperatures ranging from room temperature to elevated temperatures depending on the desired reaction .
Scientific Research Applications
D-Glucitol, reaction products with epichlorohydrin have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of D-Glucitol, reaction products with epichlorohydrin involves the formation of crosslinked networks through the reaction of the epoxide groups with various nucleophiles. The epoxide groups are highly reactive and can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. This crosslinking process results in the formation of three-dimensional networks that impart high thermal and chemical resistance to the resulting materials .
Comparison with Similar Compounds
D-Glucitol, reaction products with epichlorohydrin can be compared with other similar compounds, such as:
Glycerol polyglycidyl ether: Similar to this compound, glycerol polyglycidyl ether is used as a crosslinking agent in epoxy resins.
Polyethylene glycol diglycidyl ether: This compound is also used in the production of epoxy resins and has similar applications in coatings and adhesives.
Bisphenol A diglycidyl ether: Widely used in the production of epoxy resins, this compound provides high mechanical strength and chemical resistance.
Each of these compounds has unique properties that make them suitable for specific applications, and the choice of compound depends on the desired characteristics of the final product.
Properties
IUPAC Name |
2-(chloromethyl)oxirane;(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6.C3H5ClO/c7-1-3(9)5(11)6(12)4(10)2-8;4-1-3-2-5-3/h3-12H,1-2H2;3H,1-2H2/t3-,4+,5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEKEYCRXYZVLJ-VFQQELCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl.C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(O1)CCl.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29994-68-1 | |
Record name | D-Glucitol, polymer with 2-(chloromethyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29994-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30952407 | |
Record name | 2-(Chloromethyl)oxirane--hexitol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | D-Glucitol, reaction products with epichlorohydrin | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68412-01-1, 29994-68-1 | |
Record name | D-Glucitol, reaction products with epichlorohydrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68412-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucitol, polymer with 2-(chloromethyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029994681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucitol, reaction products with epichlorohydrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucitol, reaction products with epichlorohydrin | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Glucitol, polymer with 2-(chloromethyl)oxirane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Chloromethyl)oxirane--hexitol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Glucitol, reaction products with epichlorohydrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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